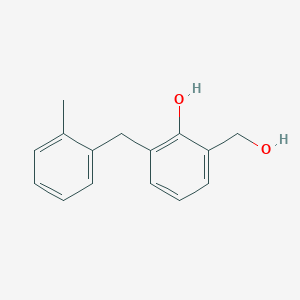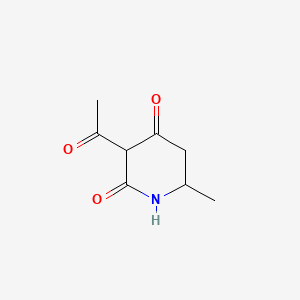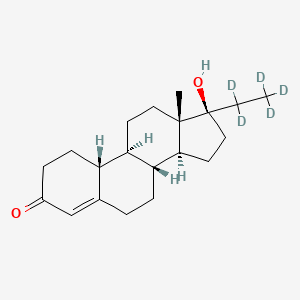
3-(2-Methylbenzyl) Saligenin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is known for its minor anti-depressant effects and potential anti-melanomic properties.
Méthodes De Préparation
The synthesis of 3-(2-Methylbenzyl) Saligenin typically involves the hydroxymethylation of phenol using formaldehyde. The reaction conditions include the use of a base to facilitate the formation of the hydroxymethyl group. Industrial production methods may involve large-scale hydroxymethylation processes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-(2-Methylbenzyl) Saligenin undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group, forming salicylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Common reagents such as halogens can substitute the hydroxyl group, leading to the formation of halogenated derivatives.
Major Products: The major products formed from these reactions include salicylic acid, halogenated derivatives, and other phenolic compounds
Applications De Recherche Scientifique
3-(2-Methylbenzyl) Saligenin has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential anti-depressant and anti-melanomic effects.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in treating depression and melanoma.
Industry: It is used in the production of various phenolic compounds and as a precursor in organic synthesis
Mécanisme D'action
The mechanism of action of 3-(2-Methylbenzyl) Saligenin involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of certain enzymes and receptors in the body. For instance, its anti-depressant effects may be due to its interaction with neurotransmitter receptors, while its anti-melanomic properties could be linked to its ability to inhibit specific enzymes involved in melanin production .
Comparaison Avec Des Composés Similaires
3-(2-Methylbenzyl) Saligenin is unique compared to other similar compounds due to its specific molecular structure and functional groups. Similar compounds include:
Propriétés
Formule moléculaire |
C15H16O2 |
|---|---|
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-6-[(2-methylphenyl)methyl]phenol |
InChI |
InChI=1S/C15H16O2/c1-11-5-2-3-6-12(11)9-13-7-4-8-14(10-16)15(13)17/h2-8,16-17H,9-10H2,1H3 |
Clé InChI |
ANDMPIILLBXGMX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CC2=C(C(=CC=C2)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2,15,17,32-Tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl) acetate](/img/structure/B13838704.png)

![2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylic Acid Methyl Ester-d4 (Candesartan Impurity)](/img/structure/B13838716.png)
![(E)-3-(4-hydroxyphenyl)-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]prop-2-enamide](/img/structure/B13838731.png)

![tert-butyl N-[(3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B13838735.png)

![2-Bromo-4-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13838744.png)
![(2R)-4-amino-N-[(1S,4R)-5-amino-2-[(2R,5R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,5R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B13838752.png)
![1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-3a-ide;zirconium(2+)](/img/structure/B13838761.png)
![N-[4-[[(2-Amino-1,4-dihydro-4-oxo-6-pteridinyl)carbonyl]amino]benzoyl]-L-glutamic Acid](/img/structure/B13838764.png)

